molecular formula C22H34N2O3 B11376004 4-{2-[1-(4-Butoxybenzoyl)piperidin-2-yl]ethyl}morpholine

4-{2-[1-(4-Butoxybenzoyl)piperidin-2-yl]ethyl}morpholine

Cat. No.: B11376004
M. Wt: 374.5 g/mol
InChI Key: CTKGQJWXCUAAPH-UHFFFAOYSA-N
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Description

4-{2-[1-(4-Butoxybenzoyl)piperidin-2-yl]ethyl}morpholine is a complex organic compound that features a piperidine ring, a morpholine ring, and a butoxybenzoyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both piperidine and morpholine rings in its structure suggests that it may exhibit unique biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[1-(4-Butoxybenzoyl)piperidin-2-yl]ethyl}morpholine typically involves multiple steps, starting with the preparation of the piperidine and morpholine intermediates. One common synthetic route includes:

    Formation of Piperidine Intermediate: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, the reaction of 4-butoxybenzoyl chloride with piperidine in the presence of a base such as triethylamine can yield the desired piperidine intermediate.

    Formation of Morpholine Intermediate: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate halide, such as ethylene oxide, under basic conditions.

    Coupling Reaction: The final step involves coupling the piperidine intermediate with the morpholine intermediate. This can be achieved through nucleophilic substitution reactions, often using reagents like sodium hydride or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-{2-[1-(4-Butoxybenzoyl)piperidin-2-yl]ethyl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes present in the compound to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-{2-[1-(4-Butoxybenzoyl)piperidin-2-yl]ethyl}morpholine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Pharmacology: It can be used to study the interactions of piperidine and morpholine derivatives with various biological targets, such as receptors and enzymes.

    Chemical Biology: The compound can serve as a probe to investigate cellular processes and pathways involving piperidine and morpholine rings.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-{2-[1-(4-Butoxybenzoyl)piperidin-2-yl]ethyl}morpholine is not fully understood. it is believed to interact with specific molecular targets, such as receptors or enzymes, through its piperidine and morpholine rings. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-(2-piperidin-2-yl-ethyl)-morpholine: This compound shares a similar structure but lacks the butoxybenzoyl group.

    1-(4-Butoxybenzyl)piperidine: This compound contains the butoxybenzoyl group but lacks the morpholine ring.

Uniqueness

4-{2-[1-(4-Butoxybenzoyl)piperidin-2-yl]ethyl}morpholine is unique due to the presence of both piperidine and morpholine rings, along with the butoxybenzoyl group. This combination of structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C22H34N2O3

Molecular Weight

374.5 g/mol

IUPAC Name

(4-butoxyphenyl)-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone

InChI

InChI=1S/C22H34N2O3/c1-2-3-16-27-21-9-7-19(8-10-21)22(25)24-12-5-4-6-20(24)11-13-23-14-17-26-18-15-23/h7-10,20H,2-6,11-18H2,1H3

InChI Key

CTKGQJWXCUAAPH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N2CCCCC2CCN3CCOCC3

Origin of Product

United States

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